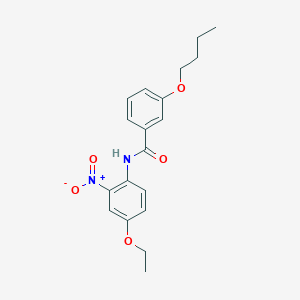
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound with the molecular formula C19H22N2O5 and a molecular weight of 358.39 g/mol . This compound is characterized by the presence of butoxy, ethoxy, and nitrophenyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene ring with a mixture of concentrated nitric acid and sulfuric acid.
Ethoxylation: The ethoxy group is introduced by reacting the nitrobenzene derivative with ethyl alcohol in the presence of an acid catalyst.
Butoxylation: The butoxy group is introduced by reacting the ethoxy-nitrobenzene derivative with butyl alcohol in the presence of an acid catalyst.
Amidation: The final step involves the formation of the benzamide by reacting the butoxy-ethoxy-nitrobenzene derivative with an amine under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethoxy and butoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by the substitution of ethoxy and butoxy groups.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The ethoxy and butoxy groups can modulate the compound’s solubility and reactivity, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-butoxy-N-{4-methoxy-2-nitrophenyl}benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-butoxy-N-{4-ethoxy-2-aminophenyl}benzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both ethoxy and butoxy groups, which provide distinct chemical properties. These groups influence the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H22N2O5 |
|---|---|
Molekulargewicht |
358.4g/mol |
IUPAC-Name |
3-butoxy-N-(4-ethoxy-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C19H22N2O5/c1-3-5-11-26-15-8-6-7-14(12-15)19(22)20-17-10-9-16(25-4-2)13-18(17)21(23)24/h6-10,12-13H,3-5,11H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
CYYGYJDCTQHENO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















